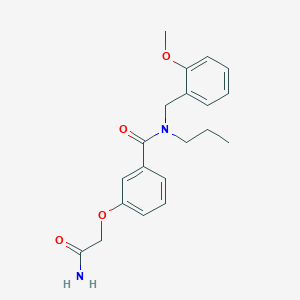
3-(2-amino-2-oxoethoxy)-N-(2-methoxybenzyl)-N-propylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-amino-2-oxoethoxy)-N-(2-methoxybenzyl)-N-propylbenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is also known by its chemical name, BAY 73-6691, and is classified as a selective and potent inhibitor of soluble guanylate cyclase (sGC).
Aplicaciones Científicas De Investigación
BAY 73-6691 has been studied extensively for its potential applications in scientific research. One of the primary areas of research has been in the treatment of cardiovascular diseases, such as pulmonary hypertension and heart failure. The compound has been shown to improve cardiac function and reduce pulmonary vascular resistance in animal models of these diseases.
BAY 73-6691 has also been studied for its potential applications in the treatment of cancer. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a chemotherapeutic agent.
Mecanismo De Acción
BAY 73-6691 is a selective and potent inhibitor of 3-(2-amino-2-oxoethoxy)-N-(2-methoxybenzyl)-N-propylbenzamide, an enzyme that plays a critical role in the regulation of vascular tone and blood pressure. The compound binds to the heme group of 3-(2-amino-2-oxoethoxy)-N-(2-methoxybenzyl)-N-propylbenzamide and prevents the enzyme from catalyzing the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). This results in a decrease in cGMP levels, which leads to relaxation of vascular smooth muscle cells and a decrease in blood pressure.
Biochemical and Physiological Effects
BAY 73-6691 has been shown to have a number of biochemical and physiological effects. In animal models, the compound has been shown to improve cardiac function, reduce pulmonary vascular resistance, and inhibit the growth of cancer cells. BAY 73-6691 has also been shown to increase the levels of nitric oxide (NO) in the blood, which plays a critical role in the regulation of vascular tone and blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of BAY 73-6691 is its selectivity and potency as an inhibitor of 3-(2-amino-2-oxoethoxy)-N-(2-methoxybenzyl)-N-propylbenzamide. This makes it a valuable tool for studying the role of 3-(2-amino-2-oxoethoxy)-N-(2-methoxybenzyl)-N-propylbenzamide in various physiological and pathological processes. However, the compound also has some limitations for lab experiments. For example, it has a relatively short half-life in vivo, which can make it difficult to maintain consistent levels of the compound in animal models.
Direcciones Futuras
There are several future directions for research on BAY 73-6691. One area of interest is the potential use of the compound as a chemotherapeutic agent for the treatment of cancer. Further studies are needed to determine the optimal dosing and administration schedule for the compound in cancer patients.
Another area of interest is the potential use of BAY 73-6691 in the treatment of other cardiovascular diseases, such as hypertension and atherosclerosis. Further studies are needed to determine the safety and efficacy of the compound in these conditions.
Finally, future research on BAY 73-6691 should focus on the development of more potent and selective inhibitors of 3-(2-amino-2-oxoethoxy)-N-(2-methoxybenzyl)-N-propylbenzamide, as well as the identification of new targets for the treatment of cardiovascular and other diseases.
Métodos De Síntesis
The synthesis of BAY 73-6691 involves several steps, including the reaction of 2-methoxybenzylamine with 3-bromo-N-propylbenzamide to produce 3-(2-methoxybenzyl)-N-propylbenzamide. This intermediate is then reacted with ethyl oxalyl chloride to produce 3-(2-methoxybenzyl)-N-propyl-2-oxoacetamide. Finally, the compound is reacted with hydroxylamine to produce 3-(2-amino-2-oxoethoxy)-N-(2-methoxybenzyl)-N-propylbenzamide (BAY 73-6691).
Propiedades
IUPAC Name |
3-(2-amino-2-oxoethoxy)-N-[(2-methoxyphenyl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-3-11-22(13-16-7-4-5-10-18(16)25-2)20(24)15-8-6-9-17(12-15)26-14-19(21)23/h4-10,12H,3,11,13-14H2,1-2H3,(H2,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJFAIWGJYJKLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC=CC=C1OC)C(=O)C2=CC(=CC=C2)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-methylphenyl)(methylsulfonyl)amino]-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B5905134.png)
![4-(allyloxy)-N-[(1R)-2-amino-1-methyl-2-oxoethyl]-3-ethoxybenzamide](/img/structure/B5905146.png)
![3-{[4-(4-butyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]methyl}-1-ethylpiperidine](/img/structure/B5905147.png)
![N-(4-{2-[(2,1,3-benzoxadiazol-5-ylmethyl)amino]-2-oxoethyl}phenyl)butanamide](/img/structure/B5905158.png)
![N-allyl-2-[(3-methylphenyl)(methylsulfonyl)amino]-N-prop-2-yn-1-ylacetamide](/img/structure/B5905172.png)
![2-[(1,1-dioxidotetrahydro-3-thienyl)(methyl)amino]-N-(2-methoxyethyl)-N-(4-methylbenzyl)acetamide](/img/structure/B5905173.png)
amino]methyl}octahydro-2H-quinolizin-1-ol](/img/structure/B5905206.png)
![3-({3-[(2-fluorobenzoyl)amino]propanoyl}amino)hexanoic acid](/img/structure/B5905210.png)
![N-(2-ethyl-2H-1,2,3-triazol-4-yl)-2-[5-(3-methoxyphenyl)-1H-indazol-1-yl]acetamide](/img/structure/B5905213.png)
![4-{1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl}-3,5-dimethylisoxazole](/img/structure/B5905225.png)
![N-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxybenzyl)propan-1-amine](/img/structure/B5905230.png)
![2-[(2-chlorobenzyl)thio]-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5905243.png)
![1-(5,6-dimethyl-1H-benzimidazol-2-yl)-N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5905244.png)
![2-[1-(1'-ethyl-1,4'-bipiperidin-4-yl)-1H-1,2,3-triazol-4-yl]propan-2-amine](/img/structure/B5905250.png)